6-Amino-4-(2-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(2-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an iodine atom and a propyl group in its structure makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde (such as 2-iodobenzaldehyde), and malononitrile. This reaction is often carried out in the presence of a catalyst, such as an ionic liquid or a solid acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Amino-4-(2-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 6-amino-4-(2-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can intercalate into DNA, inhibiting DNA replication and transcription, which may contribute to its anticancer properties. Additionally, it can inhibit specific enzymes and signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
Uniqueness
The presence of the iodine atom and the propyl group in 6-amino-4-(2-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile distinguishes it from other similar compounds. These structural features may enhance its biological activity and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H15IN4O |
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Molecular Weight |
406.22 g/mol |
IUPAC Name |
6-amino-4-(2-iodophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H15IN4O/c1-2-5-12-14-13(9-6-3-4-7-11(9)17)10(8-18)15(19)22-16(14)21-20-12/h3-4,6-7,13H,2,5,19H2,1H3,(H,20,21) |
InChI Key |
UMBPUBFAMHTLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3I |
Origin of Product |
United States |
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